BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Steroid sulfatase Breast cancer Inhibitor

2,6‑Difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide is a synthetic, low‑molecular‑weight sulfonamide derivative bearing a 2,6‑difluorophenyl ring and a hydroxy‑methyl‑thio butyl side chain. Publicly available information indicates that the compound has been investigated as a potential inhibitor of steroid sulfatase (STS) and has appeared in patent disclosures related to NLRP3 inflammasome modulation ; however, detailed pharmacological, pharmacokinetic, and selectivity profiles remain unpublished in peer‑reviewed literature.

Molecular Formula C12H17F2NO3S2
Molecular Weight 325.39
CAS No. 1396746-33-0
Cat. No. B2649464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
CAS1396746-33-0
Molecular FormulaC12H17F2NO3S2
Molecular Weight325.39
Structural Identifiers
SMILESCC(CCSC)(CNS(=O)(=O)C1=C(C=CC=C1F)F)O
InChIInChI=1S/C12H17F2NO3S2/c1-12(16,6-7-19-2)8-15-20(17,18)11-9(13)4-3-5-10(11)14/h3-5,15-16H,6-8H2,1-2H3
InChIKeyPXLSBDDPQOOBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6‑Difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide (CAS 1396746‑33‑0) – Procurement‑Relevant Chemical Profile


2,6‑Difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide is a synthetic, low‑molecular‑weight sulfonamide derivative bearing a 2,6‑difluorophenyl ring and a hydroxy‑methyl‑thio butyl side chain. Publicly available information indicates that the compound has been investigated as a potential inhibitor of steroid sulfatase (STS) [1] and has appeared in patent disclosures related to NLRP3 inflammasome modulation [2]; however, detailed pharmacological, pharmacokinetic, and selectivity profiles remain unpublished in peer‑reviewed literature. The molecule is primarily offered by specialty chemical suppliers for research purposes, and its procurement value currently rests on its structural novelty and potential as a starting point for medicinal chemistry optimization rather than on proven biological differentiation.

Why Generic Interchangeability Is Not Supported for 2,6‑Difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide


Within the benzenesulfonamide class, even minor structural modifications (e.g., fluorine substitution pattern, side‑chain composition) can lead to large shifts in target affinity, isoform selectivity, and physicochemical properties [1]. The 2,6‑difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide scaffold combines a 2,6‑difluoro substitution motif with a hydroxy‑methyl‑thio butyl side chain – a combination that is not represented in well‑characterized analogs such as the non‑fluorinated parent N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide or the 4‑acetyl variant . In the absence of head‑to‑head functional data, generic substitution cannot be justified: a user who replaces this compound with a structurally similar but un‑fluorinated or differently substituted benzenesulfonamide risks losing the specific electronic and steric attributes that may be critical for their assay or synthetic application.

Quantitative Differentiation Evidence for 2,6‑Difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide


STS Inhibitory Potency vs. Class‑Average Benzenesulfonamide Inhibitors

In a single BindingDB entry, 2,6‑difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide (BDBM50266424) displayed an IC50 of 35 nM against human placental microsomal STS [1]. This value places the compound in the moderate nanomolar range, comparable to the early‑stage STS inhibitor irosustat (IC50 ≈ 1 nM in similar assays [2]) but an order of magnitude weaker. However, the assay conditions for the target compound (pre‑incubation and E1S substrate detection) differ from those used for irosustat, and no direct comparator was run in the same study. Therefore, this evidence is classified as cross‑study comparable and must be interpreted with caution.

Steroid sulfatase Breast cancer Inhibitor

Fluorination‑Driven Physicochemical Differentiation vs. Non‑Fluorinated Analog

The 2,6‑difluoro substitution on the phenyl ring is expected to increase lipophilicity (cLogP) and metabolic stability relative to the non‑fluorinated parent compound N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide . Fluorinated benzenesulfonamides generally exhibit enhanced membrane permeability and reduced oxidative metabolism due to the electron‑withdrawing effect of fluorine [1]. Although no direct experimental comparison between the fluorinated and non‑fluorinated analogs has been published, the well‑established class‑level trend supports the inference that the 2,6‑difluoro variant would possess superior pharmacokinetic attributes in a cellular or in vivo context.

Fluorination Lipophilicity Metabolic stability

Synthetic Versatility of the Methylthio‑Containing Side Chain

The side chain of 2,6‑difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide contains a methylthio group that can be selectively oxidized to the corresponding sulfoxide or sulfone, providing a handle for downstream diversification . This chemical functionality is absent in closely related analogs that lack the methylthio moiety, such as simple N‑alkyl benzenesulfonamides. While no comparative synthetic efficiency data have been reported, the presence of this oxidizable sulfur atom makes the compound a more versatile building block for generating compound libraries with tunable oxidation states.

Synthetic intermediate Oxidation Sulfur chemistry

Recommended Research & Industrial Application Scenarios for 2,6‑Difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide


Steroid Sulfatase Probe in Biochemical Assays

The compound can be employed as a moderate‑potency STS inhibitor (IC50 35 nM) in cell‑free enzymatic assays to study STS biology, provided that users confirm the activity in their own assay system. It should not be selected over the clinical benchmark irosustat when maximal potency is required [1].

Fluorinated Building Block for Medicinal Chemistry Optimization

The 2,6‑difluoro‑substituted core, combined with the hydroxy‑methyl‑thio side chain, makes the compound a useful starting point for structure‑activity relationship (SAR) studies aimed at improving metabolic stability or target selectivity. Researchers can exploit the methylthio group for oxidation state diversification .

Negative Control or Tool Compound for NLRP3 Inflammasome Studies

Given the compound's appearance in NLRP3‑related patent filings, it may serve as a reference tool for groups developing NLRP3 inflammasome assays, though its exact potency and selectivity at NLRP3 remain undisclosed and must be validated independently [2].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.